METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE
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Overview
Description
METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group, a phenoxyacetyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves the esterification of 3-amino benzoic acid with methyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-tert-butyl-5-methylphenoxyacetyl chloride to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity. The process involves:
Continuous mixing: of reactants
Real-time monitoring: of reaction parameters
Efficient separation: and purification techniques such as distillation and crystallization
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and phenols
Reduction: Alcohols and amines
Substitution: Hydrolyzed products such as carboxylic acids and alcohols
Scientific Research Applications
METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes, the compound can inhibit their catalytic function.
Modulation of receptor activity: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can be compared with other similar compounds such as:
- Ethyl 2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 5-amino-2-(tert-butyl)benzoate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Properties
IUPAC Name |
methyl 3-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-9-10-17(21(2,3)4)18(11-14)26-13-19(23)22-16-8-6-7-15(12-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPCOWVAJXINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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